molecular formula C18H15ClN4O B2997617 N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954306-07-1

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2997617
CAS RN: 954306-07-1
M. Wt: 338.8
InChI Key: PAEDYCKQCFOJDZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of triazole compounds and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been explored for its synthesis and structural characterization within the realm of organic chemistry. Researchers have developed methodologies for the synthesis of triazole derivatives, including those related to the compound . These studies involve intricate reactions that yield various triazole derivatives, showcasing the compound's role in advancing synthetic chemistry practices. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, through a series of reactions highlights the compound's significance in synthetic chemistry (Kan, 2015).

Biological Activities and Applications

The compound has been the focus of studies investigating its biological activities and potential therapeutic applications. Research on various triazole derivatives, including those structurally related to N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, has shown promising results in different fields of medicinal chemistry. For instance, indazole- and indole-carboxamides, which share a similar core structure, have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B, illustrating the compound's relevance in the development of new therapeutics (Tzvetkov et al., 2014).

Material Science and Corrosion Inhibition

In the field of materials science, derivatives of the compound have been explored for their potential as corrosion inhibitors. Studies have demonstrated that triazole derivatives can effectively protect metals against corrosion, particularly in acidic environments. This application is crucial for the longevity and durability of metals used in various industries, showcasing the compound's utility beyond medicinal chemistry (Bentiss et al., 2007).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of triazole derivatives. For example, the synthesis and evaluation of new thiourea derivatives have revealed significant anti-pathogenic activity against bacterial strains known for their biofilm-forming capabilities. Such studies underline the potential of N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives in developing novel antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-13-8-10-14(11-9-13)20-18(24)16-17(12-6-7-12)23(22-21-16)15-4-2-1-3-5-15/h1-5,8-12H,6-7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEDYCKQCFOJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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